2-Oxo-3-(quinolin-2-yl)propanoic acid
Description
Significance of the Quinoline (B57606) Scaffold in Chemical Research
The quinoline ring system is considered a "privileged scaffold" in medicinal chemistry due to its consistent presence in compounds exhibiting a wide array of biological activities. nih.govtandfonline.comnih.gov This structural motif is a cornerstone in the design and synthesis of novel therapeutic agents. nih.govorientjchem.org The versatility of the quinoline nucleus allows for extensive chemical modification, enabling researchers to fine-tune the pharmacological properties of its derivatives. orientjchem.org
The significance of the quinoline scaffold is underscored by its prevalence in molecules targeting a diverse range of biological processes. Research has demonstrated that quinoline-based compounds can possess anticancer, antibacterial, anti-inflammatory, antiviral, antimalarial, and antifungal properties. nih.govorientjchem.orgbenthamdirect.com This broad spectrum of activity has cemented the quinoline moiety as a critical component in the development of new drugs. tandfonline.comorientjchem.org Its ability to interact with various biological targets, including enzymes and receptors, makes it a highly attractive framework for medicinal chemists. nih.govtandfonline.com Consequently, numerous quinoline derivatives have been investigated in preclinical and clinical studies, highlighting the enduring importance of this scaffold in drug discovery research. tandfonline.comorientjchem.org
Historical Context of Oxoquinoline-Containing Compounds in Drug Discovery
The journey of drug discovery has ancient roots, with early remedies derived primarily from natural products like plants. nih.govucdavis.edu The scientific era of drug discovery, which began in the late 19th century, shifted towards isolating and synthesizing active compounds. ucdavis.edu Within this modern framework, heterocyclic compounds, including quinolines, quickly gained prominence.
Oxoquinolines, specifically, have a notable history in the development of therapeutic agents. One of the key areas where they have made an impact is in the field of antimicrobials. For instance, early research in the 1970s focused on the synthesis of 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, which were investigated for their activity against various bacteria. nih.gov More recently, research has uncovered the potential of 4-oxoquinoline derivatives as a novel class of anti-HIV-1 compounds. nih.gov These compounds demonstrated potent antiviral activity and a unique mechanism of action, suggesting they could be lead compounds for new anti-HIV drug development. nih.gov The historical trajectory shows a continuous interest in the oxoquinoline core as a source of new bioactive molecules for treating a range of diseases.
Overview of Research Trajectories for 2-Oxoquinolinylpropanoic Acid Derivatives
Current research into 2-oxoquinolinylpropanoic acid derivatives is primarily focused on their synthesis and evaluation as potential anticancer agents. A key synthetic strategy involves the Michael reaction, a chemoselective process where quinolin-2-one reacts with acrylic acid derivatives. nih.govacs.orgnih.gov This method allows for the creation of a variety of 3-[2-oxoquinolin-1-(2H)-yl]propanoic acid derivatives by introducing different functional groups. nih.govacs.org
Once synthesized, these derivatives are often subjected to biological screening to determine their therapeutic potential. A significant research trajectory is the investigation of their cytotoxicity against cancer cell lines. nih.govacs.org For example, studies have prepared a series of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides and tested their efficacy. nih.govacs.org This has led to the identification of compounds with potent activity against specific cancer cells, such as MCF-7 breast cancer cells. acs.org
A major focus within this anticancer research is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govacs.org Several 2-oxoquinolinylpropanoic acid derivatives have shown promising EGFR inhibitory activity, with some exhibiting potency comparable to existing drugs like Erlotinib. nih.govacs.org Molecular docking studies are also employed to understand how these compounds bind to the EGFR active site, providing insights for the design of even more effective inhibitors. acs.org This targeted approach highlights a clear and promising path for the development of novel chemotherapeutic agents based on the 2-oxoquinolinylpropanoic acid scaffold. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-oxo-3-quinolin-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11(12(15)16)7-9-6-5-8-3-1-2-4-10(8)13-9/h1-6H,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCZPMGLYKFSIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500293-88-9 | |
| Record name | 2-oxo-3-(quinolin-2-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 2-Oxoquinolinylpropanoic Acids
The synthesis of the 2-oxoquinolinylpropanoic acid core relies on several key chemical strategies.
The formation of the quinoline (B57606) ring system is a fundamental step in the synthesis of these compounds. Various cyclization strategies have been employed, often starting from readily available precursors. One common approach is the Friedländer annulation, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or a related derivative with a carbonyl compound containing an α-methylene group. researchgate.net Modifications of this method, including acid-catalyzed cyclodehydration of appropriately substituted chalcones, have also proven effective in constructing the quinoline core. researchgate.net Visible light-induced oxidative cyclization and other modern synthetic methods continue to expand the toolbox for quinoline synthesis. mdpi.com
A key method for the synthesis of 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives involves the chemoselective reaction of quinolin-2-one with acrylic acid derivatives. acs.orgacs.orgnih.gov Quinolin-2-one, existing in a tautomeric mixture, acts as an ambident nucleophile. acs.orgnih.gov In the presence of a base such as potassium carbonate, it reacts with electrophiles like ethyl acrylate, acrylamide, and acrylonitrile (B1666552) to yield N-substituted propanoic acid derivatives. acs.orgnih.gov This reaction proceeds via a Michael addition, where the nucleophilic nitrogen of the quinolin-2-one attacks the activated double bond of the acrylic acid derivative. acs.org This approach offers a direct route to the N-alkylated quinolinone core, which is a crucial intermediate for further derivatization. acs.orgacs.orgnih.gov
Table 1: Synthesis of 3-[2-Oxoquinolin-1(2H)-yl]propanoic Acid Derivatives
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |
| Quinolin-2-one | Ethyl acrylate | K2CO3, 100°C, 10h | Ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate | 81-88 | acs.orgnih.gov |
| Quinolin-2-one | Acrylamide | K2CO3, 100°C, 10h | 3-[2-Oxoquinolin-1(2H)-yl]propanamide | 81-88 | acs.org |
| Quinolin-2-one | Acrylonitrile | K2CO3, 100°C, 10h | 3-[2-Oxoquinolin-1(2H)-yl]propanenitrile | 81-88 | acs.org |
The carboxylic acid functional group in 2-oxoquinolinylpropanoic acids is a versatile handle for further chemical modifications. Hydrolysis of the corresponding esters is a common method to obtain the free carboxylic acid. acs.orgnih.gov This is typically achieved by treating the ester with a base, such as sodium hydroxide (B78521), in a suitable solvent like ethanol (B145695), followed by acidification. acs.orgnih.govchemguide.co.uk The reverse reaction, esterification, can be carried out to produce various ester derivatives. google.comresearchgate.net Acid-catalyzed esterification is a standard procedure, often involving heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. google.comrsc.org
The 2-oxo-quinoline-3-carbaldehyde scaffold, a related derivative, can undergo condensation reactions with various nucleophiles to form Schiff bases. nih.gov These reactions expand the structural diversity of the quinoline derivatives. Furthermore, acid-catalyzed condensation reactions of amides and aldehydes can be employed in multicomponent syntheses to generate diverse molecular architectures. nih.gov
Synthesis of Diverse 2-Oxoquinolinylpropanoic Acid Derivatives
The core structure of 2-oxoquinolinylpropanoic acid serves as a building block for the synthesis of a wide range of derivatives, primarily through modifications at the nitrogen atom of the quinoline ring and the carboxylic acid moiety.
N-alkylation of the quinolinone nitrogen is a key strategy for introducing structural diversity. As mentioned earlier, Michael addition to acrylic acid derivatives is a direct method for N-propanoic acid functionalization. acs.orgnih.gov Other N-alkylation methods can also be employed using various alkylating agents. nih.gov
Furthermore, the carboxylic acid group of 3-[2-oxoquinolin-1(2H)-yl]propanoic acid can be activated and reacted with various amines to form a library of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides. acs.orgnih.gov Common coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of N-hydroxysuccinimide (NHS) facilitate this amide bond formation. nih.gov This approach allows for the introduction of a wide range of substituents, including alkyl, aryl, and heterocyclic moieties, onto the propanamide side chain. nih.gov
Table 2: Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides
| Starting Material | Amine | Coupling Reagent | Product | Yield (%) | Reference |
| 3-[2-Oxoquinolin-1(2H)-yl]propanoic acid | Propyl amine | DCC, NHS | N-Propyl-3-[2-oxoquinolin-1(2H)-yl]propanamide | 49-70 | nih.gov |
| 3-[2-Oxoquinolin-1(2H)-yl]propanoic acid | Benzylamine | DCC, NHS | N-Benzyl-3-[2-oxoquinolin-1(2H)-yl]propanamide | 49-70 | nih.gov |
| 3-[2-Oxoquinolin-1(2H)-yl]propanoic acid | Morpholine | DCC, NHS | 1-(Morpholino)-3-(2-oxoquinolin-1(2H)-yl)propan-1-one | 49-70 | nih.gov |
Formation of Amide and Hydrazide Derivatives
The carboxylic acid moiety of 2-oxo-3-(quinolin-2-yl)propanoic acid and its ester precursors serve as key functional groups for the synthesis of a variety of amide and hydrazide derivatives. These transformations are fundamental in modifying the structure of the parent compound to explore its chemical space and potential applications.
The synthesis of 3-[2-oxoquinolin-1(2H)-yl]propanoic acid is a crucial first step. It can be prepared by the hydrolysis of its corresponding ethyl ester, ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate, using sodium hydroxide in ethanol. acs.org This reaction proceeds at room temperature over approximately 10 hours, yielding the carboxylic acid in high purity after acidification. acs.org
Amide derivatives are readily synthesized from this carboxylic acid. A common and effective method involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent in the presence of N-hydroxysuccinimide (NHS). This multicomponent reaction strategy allows for the coupling of the carboxylic acid with a diverse range of primary and secondary amines, including propyl amine, butyl amine, benzylamine, and morpholine, to produce N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides in moderate to good yields (49–70%). nih.gov The reaction is typically carried out in dry acetonitrile, initially at 0°C and then stirred at room temperature for 12 hours. nih.gov
Hydrazide derivatives are primarily synthesized from the ester form of the acid. For instance, 3-[2-oxoquinolin-1(2H)-yl]propanehydrazide is obtained by refluxing ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate with hydrazine (B178648) hydrate (B1144303) in ethanol. acs.orgacs.org This reaction provides the hydrazide in high yield (85%) and serves as a critical intermediate for further heterocyclic synthesis. acs.org Similarly, other quinoline carboxylic acid hydrazides can be prepared from their respective ethyl esters using hydrazine hydrate in refluxing absolute ethanol. researchgate.net
Table 1: Synthesis of Amide and Hydrazide Derivatives
| Derivative | Starting Material | Reagents | Yield | Reference |
|---|---|---|---|---|
| 3-[2-Oxoquinolin-1(2H)-yl]propanoic acid | Ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate | NaOH, H₂O, Ethanol | 91% | acs.org |
| N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides | 3-[2-Oxoquinolin-1(2H)-yl]propanoic acid, Various amines | DCC, NHS, Acetonitrile | 49–70% | nih.gov |
| 3-[2-Oxoquinolin-1(2H)-yl]propanehydrazide | Ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate | Hydrazine hydrate, Ethanol | 85% | acs.org |
| Quinoline 3-carboxylic acid hydrazide | Ethyl 3-quinoline carboxylate | Hydrazine hydrate, Ethanol | 89% | researchgate.net |
Heterocyclic Ring Annulation and Fusion Strategies
The reactive nature of the hydrazide and other derivatives of this compound allows for their use as building blocks in the synthesis of various fused heterocyclic systems. These strategies are pivotal for creating complex molecules with diverse chemical properties.
Pyranoquinolinones: Microwave-assisted synthesis has been effectively utilized to produce pyrano[3,2-c]quinoline derivatives. This method involves the reaction of 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives with ethyl (E)-2-cyano-3-(furan-2-yl)acrylate in the presence of potassium carbonate and ethanol under microwave irradiation. nih.gov This approach offers a rapid and efficient route to these fused heterocyclic compounds. nih.gov
Oxadiazoles (B1248032): The hydrazide derivative, 3-[2-oxoquinolin-1(2H)-yl]propanehydrazide, is a key precursor for the synthesis of 1,3,4-oxadiazoles. Reaction of the hydrazide with triethyl orthoformate under reflux affords the corresponding oxadiazole derivative in good yield (77%). acs.org Another route to a substituted oxadiazole involves reacting the hydrazide with carbon disulfide in the presence of potassium hydroxide and ethanol, which yields the 5-mercapto-1,3,4-oxadiazole derivative. acs.orgresearchgate.net This thiol can be further functionalized. For instance, reaction with ethyl chloroacetate (B1199739) in the presence of potassium carbonate can lead to the corresponding acetate (B1210297) derivative. ajchem-a.com
Thiosemicarbazides and Triazoles: The reaction of 3-[2-oxoquinolin-1(2H)-yl]propanehydrazide with various aryl isothiocyanates (e.g., phenyl, p-anisyl, and p-tolyl isothiocyanate) in refluxing ethanol leads to the formation of 4-aryl-1-{3-[2-oxoquinolin-1(2H)-yl]propanoyl}thiosemicarbazides in good yields (74-82%). acs.org These thiosemicarbazide (B42300) derivatives can be further cyclized. For example, treatment with aqueous sodium hydroxide can induce cyclization to form 3-[1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-2-phenylethyl]-2-phenylquinazolin-4(3H)-one. researchgate.net
Table 2: Heterocyclic Ring Annulation and Fusion Strategies
| Heterocycle | Precursor | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| Pyrano[3,2-c]quinolines | 4-Hydroxy-2-oxo-1,2-dihydroquinolines | Ethyl (E)-2-cyano-3-(furan-2-yl)acrylate, K₂CO₃, Ethanol, Microwave | Not specified | nih.gov |
| 1,3,4-Oxadiazoles | 3-[2-Oxoquinolin-1(2H)-yl]propanehydrazide | Triethyl orthoformate, Reflux | 77% | acs.org |
| 5-Mercapto-1,3,4-oxadiazoles | 3-[2-Oxoquinolin-1(2H)-yl]propanehydrazide | CS₂, KOH, Ethanol, Reflux | 84% | acs.org |
| Thiosemicarbazides | 3-[2-Oxoquinolin-1(2H)-yl]propanehydrazide | Aryl isothiocyanates, Ethanol, Reflux | 74-82% | acs.org |
| 1,2,4-Triazoles | 4-Aryl-1-{3-[2-oxoquinolin-1(2H)-yl]propanoyl}thiosemicarbazides | aq. NaOH | Not specified | researchgate.net |
Synthesis of Amino Acid Derivatives
The core structure of this compound can be modified to synthesize novel amino acid derivatives. These compounds are of interest due to their structural similarity to naturally occurring amino acids, suggesting potential biological relevance.
A key example is the synthesis of 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid . This compound, also known as 1,2-dihydro-2-oxo-4-quinolinealanine, incorporates the quinolinone ring system into an alanine (B10760859) framework. nih.gov Detailed synthetic pathways often start from precursors like 3-(5-methoxy-2,4-dinitro-phenyl)-2-oxo-propionic acid methyl ester. Catalytic hydrogenation of this dinitro compound using palladium on carbon (Pd/C) leads to the formation of an amino indole (B1671886) intermediate, which can then be further transformed into the desired quinoline-based amino acid. google.com Another related compound, (S)-2-amino-3-(quinolin-3-yl)propanoic acid , also known as 3-(3-quinolyl)alanine, has also been synthesized. nih.gov
Advanced Synthetic Techniques
To improve efficiency and yield, advanced synthetic methods are being applied to the synthesis of this compound derivatives.
Application of Catalytic Methods
Catalytic methods play a significant role in the synthesis of derivatives of this compound and related structures. As mentioned, the synthesis of amino acid derivatives utilizes catalytic hydrogenation with Pd/C to reduce nitro groups, a crucial step in forming the necessary amino intermediates. google.com
Furthermore, the "click chemistry" approach, specifically the copper-catalyzed Huisgen-Meldal-Sharpless [2+3] cycloaddition, has been employed to link quinolinone moieties. mdpi.com This method allows for the efficient tethering of a propargylated quinolinone core with an azido-quinolinone, forming a triazole linker. mdpi.com This highlights the utility of catalytic methods in constructing complex molecular architectures from quinolinone building blocks.
Chemoselectivity and Regioselectivity in Synthetic Pathways
The synthesis of derivatives from this compound and related quinolinone structures often involves reactions where chemoselectivity and regioselectivity are critical considerations.
A notable example of chemoselectivity is observed in the reaction of 2-quinolinone with acrylic acid derivatives. acs.orgacs.org 2-Quinolinone is an ambident nucleophile with both N- and O-alkylation being possible. However, under Michael reaction conditions using potassium carbonate as a base, the reaction with electrophiles like ethyl acrylate, acrylamide, and acrylonitrile proceeds with high chemoselectivity to give N-substituted products, specifically 3-[2-oxoquinolin-1-(2H)-yl]propanoic acid derivatives. acs.orgacs.org This N-substitution is a unique behavior that directs the synthetic pathway. acs.org
The subsequent reactions of the synthesized derivatives also demonstrate selectivity. For instance, the hydrazide can be selectively acylated or condensed with various electrophiles to form specific heterocyclic rings like oxadiazoles and thiosemicarbazides, showcasing the controlled reactivity of these intermediates. acs.orgresearchgate.net The choice of reagents and reaction conditions dictates the final product, allowing for the targeted synthesis of a wide array of quinoline-based compounds. acs.orgnih.govacs.org
Biological and Pharmacological Research of 2 Oxoquinolinylpropanoic Acid Derivatives
Anticancer and Cytotoxic Activities
The investigation of 2-oxoquinolinylpropanoic acid derivatives has revealed significant potential in the realm of cancer therapy. These compounds have been evaluated for their ability to inhibit the growth of and induce death in various cancer cell lines, with a particular focus on breast cancer.
A significant body of research has focused on the cytotoxic effects of 2-oxoquinolinylpropanoic acid derivatives against the MCF-7 human breast adenocarcinoma cell line. In one study, a series of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides were synthesized and assessed for their anticancer activity. nih.govfigshare.comresearchgate.net Several of these compounds demonstrated potent cytotoxicity, with some exhibiting efficacy comparable to or greater than the standard chemotherapeutic drug, doxorubicin. nih.govfigshare.comresearchgate.net
Notably, compound 9e from this series displayed a half-maximal inhibitory concentration (IC50) of 1.32 µM against MCF-7 cells, a value very close to that of doxorubicin (IC50 = 1.21 µM). nih.govfigshare.comresearchgate.net Other derivatives, such as 9c , 9d , and 9g , also showed strong cytotoxic effects. nih.gov
Another study focused on novel 2-oxo-quinoline derivatives linked to a 1,2,3-triazole moiety. The most active of these compounds, 8g , exhibited a potent inhibitory effect on MCF-7 cells with an IC50 value of 1.2 µM. mdpi.com Furthermore, research into 1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (7c ) found it to have significant anti-proliferative activity against MCF-7 cells, with an IC50 of 1.73 ± 0.27 μg/mL. mdpi.com
| Compound | Derivative Class | IC50 (µM) | Reference Compound | IC50 (µM) of Reference | Source |
|---|---|---|---|---|---|
| 9e | N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide | 1.32 | Doxorubicin | 1.21 | nih.govfigshare.comresearchgate.net |
| 9c | N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide | 2.32 | Doxorubicin | 1.21 | nih.gov |
| 9d | N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide | 4.68 | Doxorubicin | 1.21 | nih.gov |
| 8g | (2-oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole | 1.2 | Doxorubicin | Not specified in source | mdpi.com |
Understanding the mechanism by which these compounds induce cancer cell death is crucial for their development as therapeutic agents. Research has indicated that derivatives of 2-oxoquinoline can trigger apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells.
For instance, the highly potent compound 8g , a (2-oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole derivative, was found to induce cell cycle arrest at the G2/M phase in MCF-7 cells. mdpi.com Further analysis using Annexin V-FITC staining confirmed that the compound's antiproliferative effect was due to the induction of apoptosis. mdpi.com Studies on related quinoxaline derivatives have also observed morphological changes characteristic of apoptosis, such as nuclear disintegration and chromatin fragmentation, in treated cancer cells. nih.gov This suggests that a common mechanism of action for these related heterocyclic compounds may involve the activation of apoptotic pathways.
Enzyme Inhibition Studies
The anticancer effects of many therapeutic agents are rooted in their ability to inhibit specific enzymes that are critical for cancer cell growth and survival. Research into 2-oxoquinolinylpropanoic acid derivatives has identified them as potent inhibitors of key oncogenic enzymes.
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a central role in cell proliferation and is often overexpressed or mutated in various cancers, making it a prime target for anticancer drugs. nih.gov Several studies have demonstrated that derivatives of 2-oxoquinolinylpropanoic acid are effective inhibitors of EGFR.
The same N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides that showed high cytotoxicity against MCF-7 cells were also evaluated for their EGFR inhibitory activity. nih.govfigshare.comresearchgate.net Compound 9e was identified as a particularly potent inhibitor, causing 97% inhibition of EGFR with an IC50 value of 16.89 nM. nih.govfigshare.com This was more potent than the established EGFR inhibitor Erlotinib, which had an IC50 of 29.8 nM in the same study. figshare.com Molecular docking studies further supported this finding, showing that compound 9e had a strong binding affinity for the EGFR active site, forming a key hydrogen bond interaction with the amino acid Met 769. nih.govfigshare.com
| Compound | % Inhibition | IC50 (nM) | Reference Compound | IC50 (nM) of Reference | Source |
|---|---|---|---|---|---|
| 9e | 97.0% | 16.89 | Erlotinib | 20.8 / 29.8 | nih.govfigshare.com |
| 9c | 95.7% | 27.9 | Erlotinib | 20.8 | nih.gov |
| 9d | 89.8% | 30.4 | Erlotinib | 20.8 | nih.gov |
| 9g | 86.8% | 52.7 | Erlotinib | 20.8 | nih.gov |
Beyond EGFR, the broader class of quinoline (B57606) derivatives has been found to interact with other crucial enzymes. Some quinoline-containing compounds have been developed to target bacterial DNA topoisomerases. nih.gov Another notable example is the diarylquinoline drug bedaquiline, which acts by inhibiting mycobacterial ATP synthase. nih.gov Additionally, research has been conducted on designing quinoline-based compounds that can dually target both EGFR and HER-2, another important receptor tyrosine kinase in cancer. nih.gov These findings suggest that the 2-oxoquinolinylpropanoic acid scaffold could be modified to target a variety of enzymes implicated in different diseases.
Antimicrobial and Antifungal Investigations
The quinoline scaffold is historically significant in the field of infectious diseases, being the core structure of the antimalarial drug quinine. nih.gov Modern research continues to explore quinoline derivatives for their potential to combat a wide range of microbial pathogens. nih.gov
Studies on various quinoline derivatives have demonstrated broad-spectrum activity. For instance, 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown good antimicrobial activity against the yeast-like fungus Candida albicans as well as the bacteria Escherichia coli and Staphylococcus aureus. mdpi.com Other research has focused on synthesizing novel fluorinated quinoline analogs which exhibited good antifungal activity against pathogens like Sclerotinia sclerotiorum and Rhizoctonia solani. mdpi.com
Furthermore, quinoline-based hydroxyimidazolium hybrids have been prepared and evaluated against a panel of clinically important fungal and bacterial pathogens, including Mycobacterium tuberculosis. nih.gov The continuous emergence of drug-resistant microbes necessitates the development of new antimicrobial agents, and the versatile quinoline structure, including derivatives of 2-oxoquinolinylpropanoic acid, remains a promising foundation for this research. nih.gov
Antibacterial Efficacy against Various Bacterial Strains
Derivatives of the quinoline structure have been extensively evaluated for their antibacterial properties against a range of Gram-positive and Gram-negative bacteria. biointerfaceresearch.com The antibacterial effect of these compounds is often attributed to their ability to inhibit crucial bacterial enzymes. For instance, quinolone antibiotics are well-known for their action against DNA gyrase, an enzyme essential for bacterial DNA replication. researchgate.net
Studies on various quinoline-based compounds have demonstrated significant efficacy. For example, certain quinoline-based hydroxyimidazolium hybrids have shown potent activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 2 µg/mL. nih.gov Another study on quinolinequinones also revealed significant growth inhibition against Gram-positive strains, including Staphylococcus epidermidis and Staphylococcus aureus. nih.gov
The following table summarizes the antibacterial activity of selected quinoline derivatives against various bacterial strains, illustrating the potential of this class of compounds.
| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Quinoline-based hydroxyimidazolium hybrid 7b | Staphylococcus aureus | 2 | nih.gov |
| Quinoline-based hydroxyimidazolium hybrid 7h | Staphylococcus aureus | 20 | nih.gov |
| Quinoline-based hydroxyimidazolium hybrid 7b | Klebsiella pneumoniae | 50 (full inhibition) | nih.gov |
| Quinolinequinone QQ2 | Clinically resistant Staphylococcus spp. | 1.22–9.76 | nih.gov |
| Quinolinequinone QQ6 | Clinically resistant Staphylococcus spp. | 2.44–9.76 | nih.gov |
| Compound 6b (a 1,4-dihydropyrimidine derivative) | Escherichia coli | 1.95 | researchgate.net |
| Compound 6c (a 1,4-dihydropyrimidine derivative) | Escherichia coli | 0.97 | researchgate.net |
| Compound 5a (a 1,4-dihydropyrimidine derivative) | Escherichia faecalis | Significant Activity | researchgate.net |
Antifungal Efficacy against Fungal Species (e.g., Candida albicans, Aspergillus flavus, Aspergillus niger)
In addition to their antibacterial properties, quinoline derivatives have been investigated for their effectiveness against various fungal pathogens, which pose a significant threat to human health, particularly in immunocompromised individuals. nih.gov Fungal species such as Candida albicans and Aspergillus species are common culprits in systemic fungal infections. nih.gov
Research has shown that certain quinoline derivatives possess notable antifungal activity. For example, quinoline-based hydroxyimidazolium hybrids demonstrated inhibitory effects against Cryptococcus neoformans with MIC values of 15.6 µg/mL, and against Candida and Aspergillus species with MICs of 62.5 µg/mL. nih.gov Similarly, studies on quinolinequinones have reported significant activity against Candida albicans and Candida parapsilosis. nih.gov Another study highlighted two new 1,3,4-oxadiazole compounds with in vitro antifungal activity against C. albicans, showing an MIC of 32 μg/ml. frontiersin.org
The table below presents findings on the antifungal efficacy of specific quinoline derivatives.
| Compound/Derivative | Fungal Species | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Quinoline-based hydroxyimidazolium hybrids 7c-d | Cryptococcus neoformans | 15.6 | nih.gov |
| Quinoline-based hydroxyimidazolium hybrids 7c-d | Candida spp. | 62.5 | nih.gov |
| Quinoline-based hydroxyimidazolium hybrids 7c-d | Aspergillus spp. | 62.5 | nih.gov |
| Quinolinequinone QQ7 | Candida albicans | Effective as Clotrimazole | nih.gov |
| Quinolinequinone QQ8 | Candida albicans | Effective as Clotrimazole | nih.gov |
| 2-(5-aryl-1,3,4-oxadiazol-2-yl thio) propanoic acids | Candida albicans | Active | researchgate.net |
| 2-(5-aryl-1,3,4-oxadiazol-2-yl thio) propanoic acids | Aspergillus niger | Active | researchgate.net |
| 2-(5-aryl-1,3,4-oxadiazol-2-yl thio) propanoic acids | Aspergillus flavus | Active | researchgate.net |
Structure-Activity Relationship (SAR) Studies for Antimicrobial Properties
Understanding the relationship between the chemical structure of quinoline derivatives and their antimicrobial activity is crucial for designing more potent therapeutic agents. nih.govresearchgate.net SAR studies have revealed that modifications at various positions of the quinoline ring can significantly influence their biological efficacy.
Key observations from SAR studies include:
Substitution at C-6 and C-8: In a series of quinoline-based hydroxyimidazolium hybrids, a methoxy group at the C-6 position resulted in lower activity compared to a methyl group at the same position. Furthermore, a methyl group at the C-8 position appeared to confer a significant increase in antifungal potency compared to a methyl group at C-6. nih.gov
2-Alkoxy vs. 2-Oxo-quinolines: Hybrids derived from 2-alkoxy-quinolines were found to be more potent against Cryptococcus neoformans than those derived from 2-oxo-quinolines. nih.gov
Hydrophobicity and Chain Length: Modifications of hydrophobicity and the chain length of functional groups attached to the quinone core have been shown to impact biological activity. mdpi.com
Piperazine Ring Attachment: For quinoline-piperazine hybrids, the attachment of the piperazine ring at the C4 position of the quinoline ring is a common feature in compounds active against both Gram-positive and Gram-negative bacteria. researchgate.net
These insights provide a foundation for the rational design of new quinoline-based antibiotics with improved activity against multidrug-resistant strains. researchgate.net
Anti-inflammatory Potential
The quinoline scaffold is also recognized for its anti-inflammatory properties. researchgate.netnih.gov Research has explored the potential of quinoline derivatives to modulate inflammatory pathways. A study on various quinoline-related carboxylic acid derivatives demonstrated that they exerted "impressively appreciable" anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation in mouse macrophages. nih.govresearchgate.net The anti-inflammatory activity of these compounds was found to be comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin. nih.govresearchgate.net The mechanism of action is thought to be related to the inhibition of critical enzymes in the inflammatory process, such as cyclooxygenase (COX) enzymes. mdpi.com
Antioxidant Activity and Oxidative Stress Modulation
Several quinoline derivatives have been investigated for their antioxidant properties and their ability to counteract oxidative stress. researchgate.net Antioxidant activity is often evaluated by measuring the compound's ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. rsc.org
In one study, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones displayed promising antioxidant activity, with DPPH radical scavenging percentages as high as 73.5% at a concentration of 10 µM, which is comparable to the reference antioxidant Trolox. mdpi.com However, another study examining a different set of quinoline-related carboxylic acids found that they lacked significant DPPH radical scavenging capacities when compared to ascorbic acid. nih.gov This highlights that antioxidant activity is highly dependent on the specific substitutions on the quinoline core. The antioxidant potential is often linked to mechanisms like hydrogen atom transfer and single electron transfer. mdpi.comnih.gov
Investigation of Molecular Targets and Pathways
Identifying the molecular targets of quinoline derivatives is essential for understanding their mechanism of action and for the development of targeted therapies. Research has implicated several key enzymes and cellular pathways as targets for these compounds.
Bacterial DNA Topoisomerases: A primary target for many quinoline-based antibacterial agents is the bacterial DNA topoisomerase, specifically DNA gyrase. researchgate.netnih.gov Inhibition of this enzyme disrupts DNA replication and leads to bacterial cell death.
ATP Synthase: The diarylquinoline derivative bedaquiline, a first-in-class anti-tuberculosis drug, acts by inhibiting mycobacterial ATP synthase. nih.gov Other quinoline derivatives are also thought to potentially target the proton pump of ATP synthase. nih.gov
Epidermal Growth Factor Receptor (EGFR): Some N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivatives have shown potent inhibition of EGFR, a key target in cancer therapy. nih.gov One compound, in particular, exhibited 97% inhibition of EGFR with a very low IC50 value. nih.gov
Other Kinases and Enzymes: Quinoline-chalcone hybrids have been shown to target the colchicine binding site of tubulin and act as potent EGFR kinase inhibitors. nih.gov Furthermore, some derivatives are predicted to act as inhibitors of catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B), suggesting potential neuroprotective applications. mdpi.comnih.gov
The ability of the quinoline scaffold to interact with a diverse range of biological targets underscores its importance in drug discovery. mdpi.com
Structure Activity Relationship Sar Studies
Impact of Substituent Modifications on Biological Activity
The biological activity of derivatives of the closely related quinolin-2-one scaffold is significantly influenced by modifications to the propanoic acid side chain. For instance, converting the carboxylic acid of 3-[2-oxoquinolin-1(2H)-yl]propanoic acid into various amides has been a key strategy to explore new chemical space and modulate biological activity. nih.govacs.org
A study on N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides demonstrated that the nature of the alkyl substituent plays a critical role in their cytotoxic effects against cancer cell lines. The introduction of different alkyl groups on the amide nitrogen leads to a range of activities, highlighting the importance of this position for interaction with biological targets. nih.gov For example, one derivative, compound 9e (N-(4-chlorobenzyl)-3-(2-oxoquinolin-1(2H)-yl)propanamide), exhibited potent cytotoxicity against the MCF-7 breast cancer cell line with an IC₅₀ value of 1.32 μM. nih.govacs.org This suggests that the presence and nature of the substituent on the propanamide moiety are key determinants of biological activity.
Further modifications, such as the conversion of the carboxylic acid to a hydrazide, and subsequently to oxadiazoles (B1248032) and thiosemicarbazides, have also been explored. nih.gov These transformations alter the electronic and steric properties of the side chain, which in turn affects the molecule's ability to interact with its biological targets. nih.gov
The following table summarizes the impact of various substituents on the cytotoxic activity of 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives against the MCF-7 cell line.
| Compound ID | R Group on Propanamide | IC₅₀ (μM) vs. MCF-7 |
| 9a | n-Butyl | 10.45 |
| 9c | Isopropyl | 6.87 |
| 9d | Benzyl | 3.54 |
| 9e | 4-Chlorobenzyl | 1.32 |
| 9f | 2,4-Dichlorobenzyl | 2.12 |
| 9h | 4-Methoxybenzyl | 4.76 |
| Doxorubicin | (Reference Drug) | 1.21 |
| Data sourced from a study on 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives, a structural isomer of the target compound. nih.govacs.org |
Correlation between Molecular Structure and Pharmacological Effects
The pharmacological effects of these quinolin-2-one derivatives are directly correlated with their molecular structure. The modifications on the propanoic acid side chain not only influence the potency but also the mechanism of action. For instance, the potent cytotoxicity of compound 9e was found to be associated with significant inhibition of the epidermal growth factor receptor (EGFR). nih.govacs.org This compound demonstrated 97% inhibition of EGFR with an IC₅₀ value of 16.89 nM, which is more potent than the reference drug Erlotinib (IC₅₀ = 29.8 nM). nih.govacs.org
This strong correlation suggests that the N-substituted propanamide side chain of the 3-[2-oxoquinolin-1(2H)-yl]propanoic acid scaffold is crucial for binding to the ATP-binding site of the EGFR kinase domain. Molecular docking studies have further supported this, showing that the substituent can form key interactions, such as hydrogen bonds, with amino acid residues like Met769 within the target protein. nih.gov
The table below illustrates the correlation between the chemical structure of selected derivatives and their inhibitory activity against EGFR.
| Compound ID | Structure | EGFR Inhibition IC₅₀ (nM) |
| 9d | N-benzyl-3-(2-oxoquinolin-1(2H)-yl)propanamide | 35.48 |
| 9e | N-(4-chlorobenzyl)-3-(2-oxoquinolin-1(2H)-yl)propanamide | 16.89 |
| 9f | N-(2,4-dichlorobenzyl)-3-(2-oxoquinolin-1(2H)-yl)propanamide | 21.37 |
| Erlotinib | (Reference Drug) | 29.8 |
| Data sourced from a study on 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives, a structural isomer of the target compound. nih.govacs.org |
Computational and Theoretical Chemistry Studies
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a small molecule, might interact with a protein's active site.
Ligand-Protein Binding Affinity and Interactions (e.g., with EGFR)
Molecular docking studies have been instrumental in evaluating the binding affinity of quinoline (B57606) derivatives, including structures related to 2-Oxo-3-(quinolin-2-yl)propanoic acid, with the Epidermal Growth Factor Receptor (EGFR). EGFR is a crucial target in cancer therapy, and its inhibition can halt cancer cell proliferation. nih.govnih.gov
For instance, a study on N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives, which share a core structure with the title compound, revealed significant binding affinities towards the EGFR kinase domain. One particular derivative, compound 9e, demonstrated a notable binding energy of −17.89 kcal/mol. acs.org This strong binding affinity suggests a potent inhibitory potential against EGFR. The interactions primarily involve the formation of hydrogen bonds with key amino acid residues within the EGFR active site, such as Met769. acs.org
The deregulation of EGFR signaling pathways is a hallmark of various cancers, making it a prime target for therapeutic intervention. nih.gov The development of both reversible and irreversible EGFR inhibitors has been a major focus in the fight against non-small cell lung cancer (NSCLC). nih.govnih.gov
| Compound Derivative | Binding Energy (kcal/mol) with EGFR | Key Interacting Residue |
|---|---|---|
| Compound 9e (a 2-oxoquinolin derivative) | -17.89 | Met769 |
Elucidation of Binding Modes at Protein Active Sites
Understanding the binding mode of a ligand within a protein's active site is crucial for structure-based drug design. For quinoline-based compounds targeting EGFR, docking studies have elucidated these binding modes in detail. nih.govacs.org
In the case of the aforementioned compound 9e, the molecular docking analysis highlighted that the molecule fits snugly into the ATP-binding pocket of the EGFR kinase domain. The formation of a hydrogen bond with the methionine residue at position 769 (Met769) is a critical interaction that anchors the ligand in place. acs.org This specific interaction is a common feature among many potent EGFR inhibitors.
Quantum Chemical Calculations
Quantum chemical calculations offer a deeper understanding of the electronic structure and properties of molecules, which are fundamental to their reactivity and interactions.
Density Functional Theory (DFT) Applications for Electronic Structure Analysis
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been employed to study quinolinone derivatives to predict their reactivity and the site of chemical modifications. acs.orgnih.gov
For quinolin-2-one, a core component of the title compound, DFT calculations have been used to understand its ambident nucleophilic character, arising from the competing nitrogen and oxygen atoms. acs.org These calculations help in predicting whether reactions with electrophiles will occur at the N- or O-position. nih.gov Such theoretical insights are valuable for planning synthetic routes to new derivatives. acs.org
Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)
Frontier molecular orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity. researchgate.net
A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net In the context of drug design, a molecule's ability to donate or accept electrons, governed by its HOMO and LUMO energies, is crucial for its interaction with biological targets. youtube.com For quinoline derivatives, FMO analysis can provide insights into their potential to act as electron donors or acceptors in interactions with protein residues. researchgate.net
| Molecular Orbital | Significance in Reactivity |
|---|---|
| HOMO (Highest Occupied Molecular Orbital) | Represents the ability to donate electrons (nucleophilicity). |
| LUMO (Lowest Unoccupied Molecular Orbital) | Represents the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |
Dipole Moment Calculations
For propanoic acid, a component of the title compound, the experimental electric dipole moment is approximately 1.75 Debye. nist.gov Computational methods can be used to calculate the dipole moment of the entire this compound molecule, providing a more complete picture of its electrostatic properties. This information is valuable for predicting its solubility and its ability to form electrostatic interactions, which are important for ligand-protein binding.
Conformational Analysis and Molecular Modeling
A comprehensive understanding of the biological and chemical reactivity of this compound begins with a thorough conformational analysis. This process involves identifying the stable arrangements of atoms in the molecule, known as conformers, and determining their relative energies. Molecular modeling techniques, which employ classical mechanics (molecular mechanics) or quantum mechanics, are the primary tools for this exploration.
For this compound, the key rotatable bonds would be around the propanoic acid side chain. The dihedral angles between the quinoline ring, the carbonyl group, and the carboxylic acid group would be systematically varied to map the potential energy surface of the molecule. This analysis would reveal the most stable, low-energy conformations. It is anticipated that steric hindrance between the quinoline ring and the propanoic acid moiety, as well as potential intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen atom of the quinoline ring or the adjacent keto group, would be significant factors in determining the preferred conformations.
Molecular modeling would also provide insights into the electronic properties of the molecule, such as the distribution of electron density and the molecular electrostatic potential. These properties are fundamental to understanding how the molecule interacts with other molecules, including biological targets.
Crystal Structure Analysis and Intermolecular Interactions
While computational modeling predicts the behavior of a single molecule, crystal structure analysis provides definitive information about how molecules are arranged in the solid state. This experimental data is invaluable for validating and refining computational models.
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional structure of a crystalline solid. For this compound, SC-XRD analysis would be particularly insightful due to the potential for tautomerism. The molecule can exist in several tautomeric forms, including the keto form (as named), an enol form where a proton from the methylene (B1212753) bridge moves to the keto-oxygen, and a zwitterionic form where the carboxylic acid proton moves to the quinoline nitrogen.
An SC-XRD study would unambiguously determine which tautomer is present in the crystalline state. The analysis of bond lengths and angles would provide clear evidence; for instance, a C=O double bond is significantly shorter than a C-OH single bond. The precise atomic coordinates obtained from SC-XRD would also reveal the exact conformation of the molecule in the crystal lattice, including the planarity of the quinoline system and the orientation of the propanoic acid side chain.
A hypothetical table of crystallographic data that would be obtained from such a study is presented below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1305.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.450 |
Beyond determining the molecular structure, understanding the network of intermolecular interactions is crucial for explaining the stability and properties of the crystal. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions.
The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which partitions the crystal space into regions where the electron density of a given molecule dominates. By mapping properties like dnorm (a normalized contact distance) onto this surface, one can identify regions of close intermolecular contacts, which represent hydrogen bonds, halogen bonds, and van der Waals forces.
For this compound, one would expect to observe significant hydrogen bonding involving the carboxylic acid group (as a donor and acceptor) and the keto-oxygen (as an acceptor). The quinoline nitrogen could also participate in hydrogen bonding, depending on the tautomeric form present. The analysis would also reveal weaker C-H···O and π-π stacking interactions between the quinoline rings of adjacent molecules.
To provide a more quantitative insight into the nature of these interactions, a 2D fingerprint plot is generated from the Hirshfeld surface. This plot summarizes the distribution of intermolecular contact distances. The enrichment ratio is then calculated to determine if certain types of contacts are over- or under-represented compared to what would be expected from a random distribution of contacts. This helps to identify the most significant interactions driving the crystal packing.
A hypothetical table summarizing the contributions of different intermolecular contacts to the Hirshfeld surface is provided below.
| Interaction Type | Contribution (%) |
| O···H / H···O | 35.5 |
| H···H | 28.2 |
| C···H / H···C | 15.8 |
| C···C | 8.5 |
| N···H / H···N | 6.3 |
| Other | 5.7 |
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Applications in Drug Discovery and Chemical Biology
Development as Potential Chemotherapeutic Agents
The 2-oxoquinoline scaffold is a prominent feature in many compounds developed for cancer therapy. mdpi.com Quinolines have been recognized by the Food and Drug Administration as a class of compounds relevant to chemotherapy. mdpi.com Derivatives of this scaffold have demonstrated promising anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and disruption of cell migration. nih.gov
Research has focused on synthesizing and evaluating various derivatives of the core structure for their antiproliferative activities against several human cancer cell lines. For instance, a series of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides, derived from a saturated version of the title compound's scaffold, were prepared and tested. nih.gov One derivative, compound 9e in the study, showed potent cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 1.32 µM, comparable to the standard chemotherapeutic drug doxorubicin (IC50 of 1.21 µM). nih.gov This same compound also acted as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov
Similarly, other studies have explored different modifications of the 2-oxoquinoline ring to enhance anticancer activity. One study synthesized 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives, with one compound in particular exhibiting significant anti-proliferative activity against the MCF-7 cell line with an IC50 value of 1.73 ± 0.27 µg/mL. mdpi.com Another series of novel 2-oxo-quinoline derivatives containing α-aminophosphonates was found to induce apoptosis and cause cell cycle arrest at the G2/M phase in tumor cells. nih.gov The versatility of the quinoline (B57606) structure is further highlighted by research into 2-aryl-quinoline-4-carboxylic acid derivatives as potential agents against Leishmaniasis, a parasitic disease, indicating the broad chemotherapeutic potential of this compound class. nih.gov
| Compound Derivative | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|
| N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide (Compound 9e) | MCF-7 (Breast) | 1.32 µM | nih.gov |
| 1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (Compound 7c) | MCF-7 (Breast) | 1.73 ± 0.27 µg/mL | mdpi.com |
| 3,3'-((4-((1-(6-chloro-2-oxo-1,2-dihydroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)methylene)bis(4-hydroxyquinolin-2(1H)-one) (Compound 8g) | MCF-7 (Breast) | 1.2 ± 0.2 µM | mdpi.com |
| 3,3'-((4-((1-(6-chloro-2-oxo-1,2-dihydroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)methylene)bis(4-hydroxyquinolin-2(1H)-one) (Compound 8g) | Panc-1 (Pancreatic) | 1.4 ± 0.2 µM | mdpi.com |
Role as Building Blocks and Reagents in Complex Organic Molecule Synthesis
The structural framework of 2-oxo-3-(quinolin-2-yl)propanoic acid and its analogs makes them valuable starting materials, or "building blocks," for the synthesis of more elaborate organic molecules. nih.gov The propanoic acid side chain, in particular, offers a reactive handle for various chemical transformations.
For example, the related compound 3-[2-oxoquinolin-1(2H)-yl]propanoic acid is synthesized from the reaction of quinolin-2-one with acrylic acid derivatives. nih.gov This acid can then be readily converted into its corresponding ester and hydrazide. These intermediates serve as versatile precursors for a range of other compounds. The ester and hydrazide have been used to create N-hydroxyl propanamides, oxadiazoles (B1248032), and thiosemicarbazides. nih.gov Furthermore, the carboxylic acid itself can be coupled with various amines using reagents like dicyclohexyl carbodiimide (DCC) to produce a library of N-alkyl propanamides. nih.gov This modular approach allows chemists to systematically modify the structure to explore how these changes affect biological activity. This role as a pharmaceutical intermediate is crucial for the efficient and controlled production of active pharmaceutical ingredients (APIs). pharmaoffer.com The use of such building blocks facilitates the development of new APIs by allowing researchers to explore different chemical pathways and create novel compounds with potentially improved therapeutic properties. pharmaoffer.com
Contribution to Heterocyclic Chemistry Research
The study of compounds like this compound contributes significantly to the broader field of heterocyclic chemistry. The quinolin-2-one core is an "ambident nucleophile," meaning it has two potential sites (the nitrogen and oxygen atoms) that can react with electrophiles, leading to different types of products. nih.gov Understanding and controlling this reactivity is a key area of research. For instance, the reaction of quinolin-2-one with acrylic acid derivatives proceeds via N-substitution, a result of the specific reaction conditions employed. nih.gov
This chemistry enables the fusion of the quinoline scaffold with other heterocyclic systems. A notable example is the "click reaction," a type of copper-catalyzed cycloaddition, used to connect a 2-oxoquinoline moiety to a triazole ring. mdpi.com This strategy of combining different heterocyclic rings is a powerful method for generating new molecular architectures with the potential for unique pharmacological profiles. mdpi.com The synthesis of related isocoumarins, which are important biologically active natural products, also utilizes intermediates with a similar propanoic acid structure, further demonstrating the compound's relevance in constructing diverse heterocyclic systems. nih.gov
Exploration in Optoelectronic Device Applications (e.g., Solar Cells, for specific derivatives)
Quinoline derivatives are promising candidates for these applications due to their chemical flexibility and favorable electronic properties. nih.gov Although research on this compound itself in this context is not widely reported, related heterocyclic systems have shown potential. For instance, pyrazino[2,3-g]quinoxaline, a more complex nitrogen-containing heterocycle, has been used as a component in dyes for DSSCs. rsc.org These dyes exhibit broad and intense absorption of light from the visible to the near-infrared region, a desirable characteristic for solar cells. A device using one such dye achieved a power conversion efficiency of 6.86%. rsc.org
The general architecture of these dyes often involves a donor, a π-linker, and an acceptor (D–π–A). The quinoline or related heterocyclic structure can serve as the π-linker, facilitating charge transport within the molecule after light absorption. rsc.org The performance of solar cells based on two specific quinoline dyes, Q18 and Q19, resulted in efficiencies of 1.2% and 1.45%, respectively. nih.gov This field of research demonstrates the versatility of heterocyclic compounds derived from the quinoline family, extending their utility beyond biology and into renewable energy technologies. nih.gov
| Derivative Class | Application | Power Conversion Efficiency (η) | Reference |
|---|---|---|---|
| Pyrazino[2,3-g]quinoxaline Dye | Dye-Sensitized Solar Cell | 6.86% | rsc.org |
| Quinoline Dye (Q18) | Dye-Sensitized Solar Cell | 1.2% | nih.gov |
| Quinoline Dye (Q19) | Dye-Sensitized Solar Cell | 1.45% | nih.gov |
Future Research Directions and Challenges
Design of Novel 2-Oxoquinolinylpropanoic Acid Architectures with Tuned Biological Profiles
A significant avenue for future research lies in the rational design and synthesis of new analogs of 2-Oxo-3-(quinolin-2-yl)propanoic acid. The goal is to create a library of compounds with fine-tuned biological activities by systematically modifying its core structure. Structure-activity relationship (SAR) studies will be essential to guide these efforts. nih.gov
Key areas for structural modification include:
The Quinoline (B57606) Ring: Introduction of various substituents (e.g., halogens, hydroxyl, methoxy, alkyl groups) at different positions on the quinoline ring could significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.
The Propanoic Acid Chain: Altering the length and rigidity of the linker between the quinoline core and the keto-acid function could optimize binding to target enzymes or receptors.
The Keto-Acid Moiety: This functional group is a potential metal-chelating pharmacophore and can participate in hydrogen bonding. Esterification or amidation of the carboxylic acid could create prodrugs with improved bioavailability.
The following table illustrates a hypothetical design strategy for novel derivatives and their potential biological profiles, based on principles observed in related quinoline compounds. sid.irnih.gov
| Compound ID | Structural Modification | Rationale | Predicted Biological Profile |
| LEAD-001 | This compound | Parent Compound | Baseline Activity |
| MOD-002 | Substitution with 4-chloro on the quinoline ring | Enhance lipophilicity and potential for halogen bonding | Increased cell permeability; potential for enhanced enzyme inhibition |
| MOD-003 | Replacement of carboxylic acid with a tetrazole ring | Increase metabolic stability and serve as a carboxylate isostere | Improved pharmacokinetic profile; maintained or enhanced receptor binding |
| MOD-004 | Addition of a hydroxyl group at position 8 of the quinoline ring | Introduce hydrogen bonding capability and potential for metal chelation | Potential for enhanced antioxidant or specific enzyme inhibitory activity |
Further Mechanistic Investigations at the Molecular and Cellular Levels
Understanding how this compound and its derivatives exert their biological effects is crucial. The quinoline nucleus is known to be a versatile pharmacophore, with derivatives reported to inhibit a wide range of enzymes and cellular processes. arabjchem.orgresearchgate.net
Future mechanistic studies should focus on:
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and in-silico docking studies to identify the specific molecular targets (e.g., enzymes, receptors) of these compounds. nih.gov Potential targets, given the structure, could include metalloenzymes, kinases, or DNA gyrase. nih.govresearchgate.net
Enzyme Inhibition Kinetics: For compounds that show inhibitory activity against a specific enzyme, detailed kinetic studies are needed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
Cellular Pathway Analysis: Investigating the downstream effects of target engagement at the cellular level. This could involve studying impacts on cell cycle progression, apoptosis, signal transduction pathways, and gene expression. researchgate.net For instance, many quinoline derivatives are known to induce apoptosis in cancer cells. arabjchem.orgresearchgate.net
Exploration of New Therapeutic Areas
The diverse biological activities reported for various quinoline derivatives suggest that this compound could have applications across multiple therapeutic areas. nih.gov While initial screening may focus on established activities of quinolines, a broader exploration is warranted.
| Potential Therapeutic Area | Rationale based on Quinoline Chemistry | Potential Molecular Targets |
| Oncology | Quinoline derivatives are known to exhibit anticancer properties through mechanisms like angiogenesis inhibition and apoptosis induction. arabjchem.orgresearchgate.net | Tyrosine kinases, Topoisomerases, Tubulin arabjchem.org |
| Infectious Diseases | The quinoline core is central to antimalarial drugs and has shown antibacterial and antifungal activity. nih.govnih.govnih.gov | DNA gyrase, Heme polymerization, N-myristoyltransferase nih.govnih.gov |
| Neurodegenerative Diseases | Certain quinoline structures have shown potential as antioxidants and inhibitors of enzymes implicated in diseases like Alzheimer's and Parkinson's. nih.gov | Acetylcholinesterase, Monoamine oxidase B (MAO-B) nih.gov |
| Inflammatory Disorders | Anti-inflammatory activity is a known property of some quinoline compounds. nih.gov | Cyclooxygenase (COX) enzymes, Pro-inflammatory cytokine pathways |
Systematic screening of a library of 2-oxoquinolinylpropanoic acid derivatives against a wide panel of cancer cell lines, microbial strains, and enzyme assays related to inflammation and neurodegeneration could uncover novel therapeutic leads.
Development of Sustainable and Scalable Synthetic Approaches
The advancement of this compound from a laboratory curiosity to a potential therapeutic agent will depend on the development of efficient, cost-effective, and environmentally friendly synthetic methods. nih.gov Classical methods for quinoline synthesis often involve harsh conditions, such as high temperatures and the use of hazardous reagents. nih.govacs.org
Future research in this area should prioritize:
Green Chemistry Principles: Employing greener solvents, reducing waste, and using catalysts instead of stoichiometric reagents. ijpsjournal.com Formic acid, for example, has been used as an environmentally benign catalyst for some quinoline syntheses. ijpsjournal.com
Catalytic Methods: Developing novel catalytic systems (e.g., using iron, copper, or calcium) to improve reaction efficiency and selectivity under milder conditions. rsc.orgmdpi.com
Flow Chemistry and Microwave-Assisted Synthesis: Exploring modern technologies like flow chemistry for safer and more scalable production, and microwave irradiation to accelerate reaction times. mdpi.com
One-Pot Reactions: Designing multi-component reactions where starting materials are converted to the final product in a single step, which increases efficiency and reduces waste. rsc.org
The development of such sustainable methods is not only environmentally responsible but also economically crucial for the large-scale production required for extensive preclinical and clinical evaluation. acs.org
Q & A
Q. What are the recommended laboratory synthesis protocols for 2-Oxo-3-(quinolin-2-yl)propanoic acid?
Methodological Answer: A common approach involves coupling quinoline derivatives with α-keto acid precursors. For example, reacting 2-quinolinecarboxaldehyde with a malonic acid derivative under basic conditions, followed by oxidative decarboxylation. Key steps include:
- Purification: Column chromatography (silica gel, methanol/dichloromethane gradient) to isolate intermediates.
- Characterization: Confirm intermediate structures via -NMR and -NMR, referencing spectral databases like NIST Chemistry WebBook for validation .
- Yield Optimization: Adjust reaction stoichiometry (e.g., 1:1.2 molar ratio of quinoline to keto acid) and monitor pH to prevent side reactions.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Use a multi-technique approach:
- Spectroscopy: Compare -NMR (e.g., δ 8.5–9.0 ppm for quinoline protons) and FT-IR (C=O stretch at ~1700 cm) with literature data.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., expected [M+H] for CHNO: 216.0661).
- Crystallography: Single-crystal X-ray diffraction if crystalline forms are obtainable.
| Characterization Data | Reference |
|---|---|
| Molecular Formula: CHNO | |
| CAS RN: 30087-33-3 (structural analog) | |
| Key -NMR Peaks: Quinoline H (δ 8.7 ppm) |
Q. What safety protocols are critical for handling this compound?
Methodological Answer: Adhere to OSHA guidelines for hazardous chemicals :
- PPE: Lab coat, nitrile gloves, and safety goggles.
- Ventilation: Use fume hoods during synthesis to minimize inhalation exposure.
- Spill Management: Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .
- Emergency Measures: Eye wash stations and emergency showers must be accessible .
Advanced Research Questions
Q. How can contradictory data on the biological activity of this compound derivatives be resolved?
Methodological Answer: Address discrepancies through:
- Dose-Response Studies: Test derivatives across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
- Assay Standardization: Use validated cell lines (e.g., HEK293 for receptor binding) and replicate experiments ≥3 times.
- Meta-Analysis: Cross-reference data with PubChem bioactivity datasets to identify outliers .
Q. What experimental design considerations are essential for pharmacokinetic (PK) studies of this compound?
Methodological Answer:
- Solubility Testing: Pre-screen in PBS (pH 7.4) and DMSO to determine optimal vehicle .
- Metabolic Stability: Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Monitor half-life (t) via LC-MS/MS .
- Protein Binding: Equilibrium dialysis to measure plasma protein binding (>90% suggests limited bioavailability).
Q. What mechanistic strategies elucidate interactions between this compound and target enzymes?
Methodological Answer:
- Docking Simulations: Use software like AutoDock Vina to model binding to quinoline-dependent enzymes (e.g., oxidoreductases).
- Kinetic Assays: Measure and using spectrophotometric methods (e.g., NADH depletion at 340 nm) .
- Mutagenesis Studies: Introduce point mutations (e.g., Ser→Ala in active sites) to validate binding residues.
Q. How can researchers address conflicting reports on metabolic stability in literature?
Methodological Answer:
- Comparative Studies: Replicate experiments under identical conditions (pH, temperature, enzyme source).
- Isotope Labeling: Use -labeled compound to trace metabolic pathways via scintillation counting.
- Cross-Species Validation: Test stability in human, rat, and mouse microsomes to identify species-specific metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
